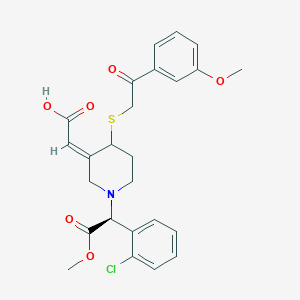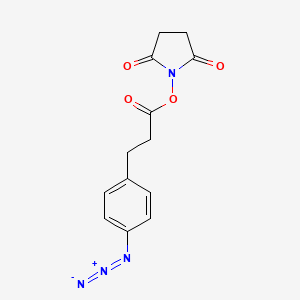
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting succinic anhydride with an amine, such as ammonia or a primary amine, under acidic conditions.
Introduction of the Azidophenyl Group: The azidophenyl group can be introduced by reacting the pyrrolidine derivative with 4-azidobenzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Propanoate Moiety: The final step involves the esterification of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric or elevated pressure.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst, often performed at room temperature or slightly elevated temperatures.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of functional materials, such as polymers and coatings, due to its reactive azido group.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Photochemistry: The compound can be used in photochemical studies, as the azido group can generate reactive intermediates upon exposure to light.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, enabling the attachment of the compound to biomolecules. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Similar in structure but contains a diazirine group instead of an azido group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group and is studied for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Contains a pyridinyl disulfide group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for applications in “click chemistry” and bioconjugation. This sets it apart from similar compounds that may lack this functional group and its associated reactivity.
Propriétés
Formule moléculaire |
C13H12N4O4 |
|---|---|
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azidophenyl)propanoate |
InChI |
InChI=1S/C13H12N4O4/c14-16-15-10-4-1-9(2-5-10)3-8-13(20)21-17-11(18)6-7-12(17)19/h1-2,4-5H,3,6-8H2 |
Clé InChI |
GQKNVCXLAWHJAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
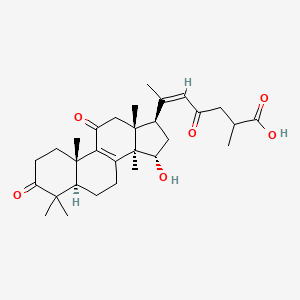

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)
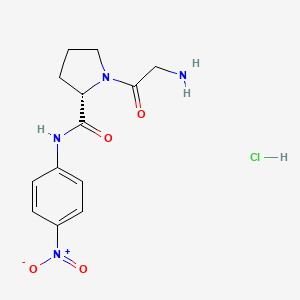
![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

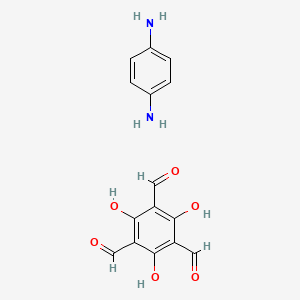
![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
